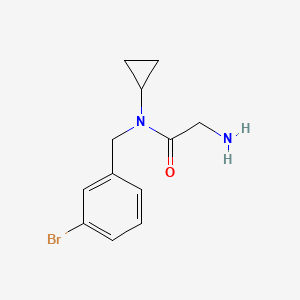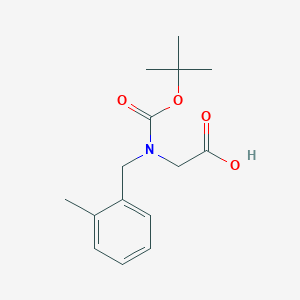
N-Boc-2-methylbenzyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-methylbenzyl-glycine is a derivative of glycine, an amino acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-methylbenzyl-glycine typically involves the protection of the amino group of glycine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The key steps involve the protection of the amino group and subsequent purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-methylbenzyl-glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalyst.
Substitution: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-Boc-2-methylbenzyl-glycine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of N-Boc-2-methylbenzyl-glycine primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. The Boc group can be removed under mild acidic conditions, releasing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-glycine: Similar in structure but lacks the 2-methylbenzyl group.
N-Cbz-glycine: Uses a benzyl carbamate (Cbz) group instead of a Boc group.
N-Fmoc-glycine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection
Uniqueness
N-Boc-2-methylbenzyl-glycine is unique due to the presence of the 2-methylbenzyl group, which can influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where other protecting groups may not be suitable .
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11-7-5-6-8-12(11)9-16(10-13(17)18)14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIWZBYMPIUHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
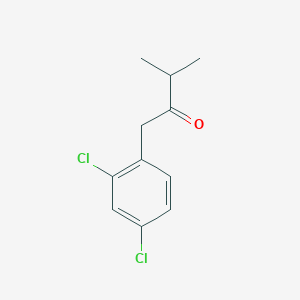
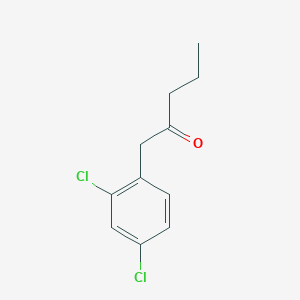
![2-((3'-Fluoro-[1,1'-biphenyl]-3-yl)oxy)ethanamine](/img/structure/B7846117.png)
![2-[(2-Chloro-6-fluorophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7846119.png)
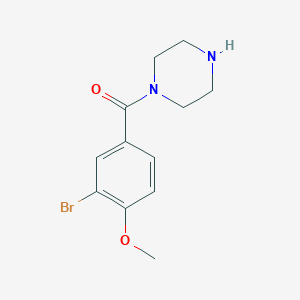
![2-[(4-Chlorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7846135.png)
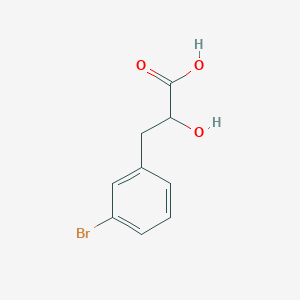
![2-[(2-Chloro-6-fluorophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7846154.png)
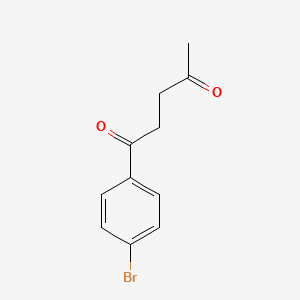
![2-[(2-Chloro-6-fluorophenyl)methyl-cyclopropylazaniumyl]acetate](/img/structure/B7846172.png)
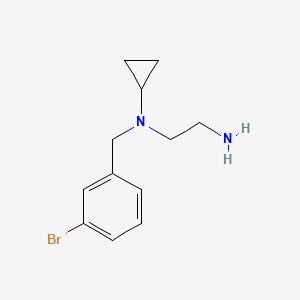
![1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B7846186.png)
![2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide](/img/structure/B7846202.png)
